Propionylthiocholine chloride Propionylthiocholine chloride
Brand Name: Vulcanchem
CAS No.: 70496-34-3
VCID: VC7995411
InChI: InChI=1S/C8H18NOS.ClH/c1-5-8(10)11-7-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1
SMILES: CCC(=O)SCC[N+](C)(C)C.[Cl-]
Molecular Formula: C8H18ClNOS
Molecular Weight: 211.75 g/mol

Propionylthiocholine chloride

CAS No.: 70496-34-3

Cat. No.: VC7995411

Molecular Formula: C8H18ClNOS

Molecular Weight: 211.75 g/mol

* For research use only. Not for human or veterinary use.

Propionylthiocholine chloride - 70496-34-3

Specification

CAS No. 70496-34-3
Molecular Formula C8H18ClNOS
Molecular Weight 211.75 g/mol
IUPAC Name trimethyl(2-propanoylsulfanylethyl)azanium;chloride
Standard InChI InChI=1S/C8H18NOS.ClH/c1-5-8(10)11-7-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1
Standard InChI Key DFQTUNIXEAAEKC-UHFFFAOYSA-M
SMILES CCC(=O)SCC[N+](C)(C)C.[Cl-]
Canonical SMILES CCC(=O)SCC[N+](C)(C)C.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

Propionylthiocholine chloride is a quaternary ammonium compound with the molecular formula C8H18INOS\text{C}_8\text{H}_{18}\text{INOS} and a molecular weight of 303.2 g/mol . Its structure consists of a propionyl group (CH3CH2C(O)\text{CH}_3\text{CH}_2\text{C(O)}) linked via a thioester bond to a choline moiety ((CH3)3N+CH2CH2S\text{(CH}_3\text{)}_3\text{N}^+\text{CH}_2\text{CH}_2\text{S}^-) . The compound is typically a white to off-white crystalline powder with a melting point of 200–202°C and requires storage at −20°C to maintain stability .

Synthesis and Industrial Production

The synthesis of propionylthiocholine chloride involves the reaction of propionyl chloride with thiocholine iodide. Industrial protocols often utilize thionyl chloride (SOCl2\text{SOCl}_2) as a chlorinating agent under controlled conditions:

CH3CH2COOH+SOCl2CH3CH2COCl+HCl+SO2\text{CH}_3\text{CH}_2\text{COOH} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{COCl} + \text{HCl} + \text{SO}_2

Subsequent coupling of propionyl chloride with thiocholine iodide in dimethylformamide (DMF) at 70–75°C yields propionylthiocholine chloride with a purity >98% and a yield of 97% . This method minimizes by-product formation through vacuum distillation to remove excess reagents .

Applications in Cholinesterase Research

Propionylthiocholine chloride serves as a substrate for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to neurotransmitter regulation. Its utility spans multiple domains:

Diagnostic Assays for Enzyme Activity

The compound is integral to the Ellman assay, a colorimetric method for measuring cholinesterase activity. Hydrolysis of propionylthiocholine chloride by BChE produces thiocholine, which reacts with 5,5′-dithio-bis-2-nitrobenzoic acid (DTNB) to generate a yellow chromophore detectable at 412 nm . This assay is pivotal in diagnosing organophosphate poisoning and monitoring Alzheimer’s disease therapeutics .

Differentiation of Cholinesterase Isoforms

Studies demonstrate that propionylthiocholine chloride is preferentially hydrolyzed by BChE over AChE, with kinetic parameters such as KmK_m and VmaxV_{max} providing insights into enzyme specificity. For instance, recombinant human BChE exhibits a KmK_m of 31.57 ± 5.90 mM and VmaxV_{max} of 20.01 ± 3.03 µM/min for this substrate . In contrast, AChE from fish species like Oreochromis mossambicus shows lower affinity, with KmK_m values of 250 µM .

Recent Research Advancements

Catalytic Antibodies with Cholinesterase-like Activity

A breakthrough study identified a single-chain antibody fragment (WZ1–14.2.1) capable of hydrolyzing propionylthiocholine chloride with Kcat/KmK_{cat}/K_m values comparable to natural BChE . This antibody resists inhibition by organophosphates, offering potential as a detoxification agent .

Environmental Monitoring

Propionylthiocholine chloride-based assays are now deployed to detect pesticide residues in aquatic ecosystems. For example, AChE from Oreochromis mossambicus exhibited 50% inhibition at 0.1 µM chlorpyrifos, validating its sensitivity for environmental toxicology .

Neuroimaging Probes

Thioester derivatives, including propionylthiocholine chloride, are being explored as positron emission tomography (PET) tracers to visualize cholinesterase activity in Alzheimer’s-affected brains .

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